2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline
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Overview
Description
2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a benzodioxole moiety and an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by cyclization of catechol with methylene chloride under basic conditions.
Isoquinoline Formation: The final step involves the condensation of the benzodioxole derivative with an appropriate isoquinoline precursor under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 7-Methoxy-1,3-benzodioxole-5-carboxylic acid
- (7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline stands out due to its unique combination of the benzodioxole and isoquinoline moieties. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-20-16-8-13(9-17-18(16)22-12-21-17)10-19-7-6-14-4-2-3-5-15(14)11-19/h2-5,8-9H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKAYCDNFJKVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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